molecular formula C6H9F2N3 B13601900 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Katalognummer: B13601900
Molekulargewicht: 161.15 g/mol
InChI-Schlüssel: MQVSSBOIYOQOAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two fluorine atoms and a methyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with an amine source under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high yields and consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme substrate, allowing researchers to study enzyme kinetics and mechanisms. Additionally, its fluorinated structure may enhance its binding affinity and specificity towards certain biological targets, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Similar structure but with three fluorine atoms instead of two.

    2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.

Uniqueness

The uniqueness of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine lies in its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C6H9F2N3

Molekulargewicht

161.15 g/mol

IUPAC-Name

2,2-difluoro-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C6H9F2N3/c1-11-3-2-10-6(11)4(9)5(7)8/h2-5H,9H2,1H3

InChI-Schlüssel

MQVSSBOIYOQOAV-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1C(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.